ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexaneamido group at position 5 and an ethyl sulfanylacetate moiety at position 2. This compound belongs to a class of 1,3,4-thiadiazole derivatives known for diverse biological activities, including anticonvulsant and anticancer properties .
Properties
IUPAC Name |
ethyl 2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-2-19-10(17)8-20-13-16-15-12(21-13)14-11(18)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFQXFYWSEMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
A foundational method involves constructing the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide precursors. For example, 3-amino-1,3,4-thiadiazole-5-thiol serves as a key intermediate, reacting with cyclohexyl isocyanate to introduce the cyclohexylamino group. Subsequent alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 60–70°C for 12 hours yields the target ester (Table 1).
Table 1: Cyclocondensation Route Parameters
Nucleophilic Substitution on Pre-Formed Thiadiazole Cores
Alternative strategies functionalize pre-synthesized 1,3,4-thiadiazoles. Patent literature describes reacting 5-amino-1,3,4-thiadiazole-2-thiol with cyclohexyl bromide under basic conditions (K₂CO₃, DMF) to install the cyclohexylamino group, followed by S-alkylation with ethyl bromoacetate. This two-step sequence achieves a cumulative yield of 58%, with purification via silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in S-alkylation steps, whereas ethanol facilitates cyclocondensation. Elevated temperatures (60–80°C) accelerate thiadiazole ring formation but risk decomposition; optimal balances are achieved at 50–60°C.
Catalytic and Stoichiometric Considerations
Base catalysts (e.g., K₂CO₃) are indispensable for deprotonating thiol groups during alkylation. Molar ratios of 1:1.2 (thiol:alkylating agent) minimize side products, as excess alkylating agents promote di- or tri-substitution.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity, with retention time = 6.7 min.
Comparative Analysis of Synthetic Methodologies
Table 2: Route Efficiency Comparison
| Route | Total Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65% | 98% | Moderate | High |
| Nucleophilic Substitution | 58% | 95% | Low | Moderate |
The cyclocondensation route offers superior scalability and purity, albeit with higher reagent costs. Nucleophilic substitution, while simpler, suffers from lower yields due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, sodium ethoxide, methanol, ethanol.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions and proteins, influencing their function and stability.
Comparison with Similar Compounds
Substituent Variations on the 1,3,4-Thiadiazole Core
The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Key analogs include:
Key Observations :
- Cyclohexaneamido vs. Amino (): The cyclohexaneamido group increases lipophilicity (higher logP) compared to the amino group, which may improve blood-brain barrier penetration for CNS-targeted applications (e.g., anticonvulsant activity) .
- Benzylsulfanyl vs.
Heterocyclic Core Modifications: Thiadiazole vs. Oxadiazole
Replacing the sulfur atom in the thiadiazole ring with oxygen (oxadiazole) alters electronic properties:
Key Observations :
Complex Substituents and Pharmacokinetic Profiles
Advanced derivatives with morpholine sulfonyl benzamido groups () or furan rings () exhibit distinct properties:
Key Observations :
- Furan Ring () : Introduces a planar heterocycle, which may enhance DNA intercalation in anticancer applications.
Research Findings and Implications
- Synthetic Flexibility : The two-step synthesis of 1,3,4-thiadiazoles (heterocyclization + alkylation) allows for rapid diversification, enabling libraries of derivatives with tunable activities .
- Safety Considerations: Amino-substituted analogs (e.g., ) have established safety profiles, while cyclohexaneamido derivatives require further toxicity studies.
- Crystallographic Insights : Structural analyses (e.g., ) reveal intramolecular S···O interactions, which stabilize conformations critical for target binding.
Biological Activity
Ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a synthetic compound belonging to the thiadiazole class, characterized by its unique structural features that include an ethyl ester group and a cyclohexanecarboxamido moiety. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula of this compound is . The structure consists of a thiadiazole ring that is pivotal for its biological activity. The presence of sulfur and nitrogen atoms in the ring enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiadiazole ring can bind to metal ions and proteins, modulating their activity. This interaction may lead to inhibition or activation of various biological pathways, contributing to its therapeutic effects.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant inhibition against a range of pathogenic bacteria and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antifungal Activity
The antifungal potential of this compound has been evaluated against several fungi. Studies indicate that it possesses moderate to potent antifungal activity:
| Fungal Strain | Inhibition Rate (%) | EC50 (µg/mL) |
|---|---|---|
| Candida glabrata | 75 | 12.5 |
| Aspergillus niger | 68 | 15.0 |
The compound's efficacy against these strains highlights its potential as an antifungal agent.
Anticancer Activity
Recent research has explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with infections. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Synergistic Effects with Conventional Antibiotics : Research has shown that combining this compound with traditional antibiotics enhances their effectiveness against resistant strains.
Q & A
What are the optimized synthetic routes for ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis involves a two-step procedure:
Thiadiazole core formation : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux (80–100°C, 12–24 hours) in ethanol or DMF.
Acylation and alkylation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate in the presence of K₂CO₃ or Et₃N.
Key factors :
- Solvent polarity (DMF yields higher purity than ethanol).
- Stoichiometric ratio (1:1.2 for thiol to alkylating agent).
- Anhydrous conditions to prevent hydrolysis.
Yields range from 40–75%, with purity confirmed by TLC (chloroform:methanol 7:3) and HPLC .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
Answer:
- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (C=O at ~170 ppm).
- IR : C=O stretch at 1700 cm⁻¹, NH at 3300 cm⁻¹.
- Single-crystal X-ray diffraction : Validates bond lengths (C–S: 1.81 Å) and dihedral angles (thiadiazole/cyclohexane: 46.3°). Data refined using SHELXL (R₁ < 0.05) .
How does the thiadiazole ring's electronic configuration impact biological activity?
Answer:
The electron-deficient thiadiazole enhances interactions with biological targets:
What strategies resolve contradictions in reported synthetic yields across studies?
Answer:
Discrepancies arise from:
- Alkylation efficiency : Optimize using slow reagent addition and inert atmospheres.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity.
- Validation : Cross-check yields with LC-MS and elemental analysis. Multi-variable DOE identifies optimal parameters (e.g., 24-hour reaction time increases yield by 20%) .
Can SHELX-derived crystallographic data predict intermolecular interactions relevant to drug design?
Answer:
Yes. SHELXL-refined structures reveal:
- Intermolecular interactions : π-π stacking (3.8 Å) between thiadiazole and benzene rings.
- Hydrogen bonds : C–H···O (2.3 Å) critical for crystal packing stability.
- Torsion angles : Deviation from planarity (5.2°) affects solubility and bioavailability. ORTEP diagrams quantify anisotropic displacement parameters .
What computational methods validate the compound's tautomeric forms in solution?
Answer:
- DFT calculations (B3LYP/6-311+G**): Identify thione-thiol tautomerism (ΔG = 2.3 kcal/mol favoring thione).
- NMR validation : Experimental δ 9.4 ppm (NH) matches calculated thione prevalence (85% at 298 K).
- UV-Vis spectroscopy : λmax shifts (270 nm → 290 nm) confirm tautomeric equilibrium .
How do structural analogs compare in reactivity and bioactivity?
Answer:
What experimental controls are critical for reproducibility in bioactivity assays?
Answer:
- Positive controls : Doxorubicin (anticancer), Diazepam (anticonvulsant).
- Dose-response curves : 6 concentrations (0.1–100 μM), triplicate measurements.
- Cell lines : Use MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) with viability assessed via MTT assay (48-hour exposure) .
How is tautomerism addressed during spectral interpretation?
Answer:
- Variable-temperature NMR : Identifies thione ↔ thiol equilibrium (Δδ = 0.3 ppm at 25°C vs. 40°C).
- X-ray powder diffraction : Resolves tautomeric ratios in solid state.
- pH-dependent studies : Thione dominates at pH > 7 due to deprotonation .
What are the limitations of current synthetic methodologies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
